3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol
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Overview
Description
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol is a complex organic compound with a molecular formula of C21H24N2O. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoline core with various substituents, making it a subject of interest for researchers in the fields of chemistry and pharmacology.
Scientific Research Applications
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aniline derivatives with suitable aldehydes or ketones, followed by functional group modifications to introduce the benzyl(methyl)amino and trimethyl groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2,7,8-Trimethylquinolin-4-ol: Lacks the benzyl(methyl)amino group, resulting in different chemical and biological properties.
Benzyl(methyl)aminoquinoline: Similar structure but without the trimethyl groups on the quinoline ring.
4-Hydroxyquinoline: A simpler quinoline derivative with different reactivity and applications.
Uniqueness
3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-14-10-11-18-20(15(14)2)22-16(3)19(21(18)24)13-23(4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICJDFUHCPBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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